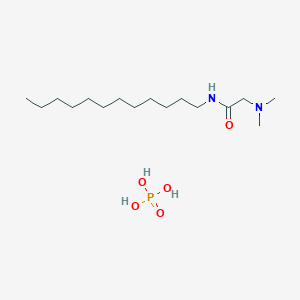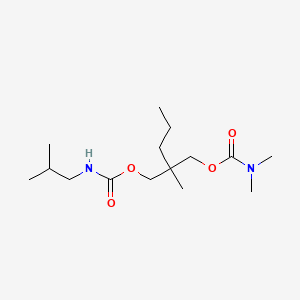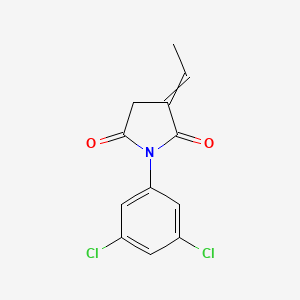![molecular formula C11H12N2O B14493803 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole CAS No. 64195-58-0](/img/structure/B14493803.png)
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to form the indazole core . Another approach involves the reductive cyclization of azido compounds with amines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole can be compared with other similar compounds, such as:
Indazole: The parent compound with a simpler structure but similar biological activities.
2,3-Disubstituted tetrahydro-2H-indazoles: These compounds have additional substituents that may enhance or modify their biological activities.
Furanones: Compounds with a furan ring that exhibit different but sometimes overlapping biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Propriétés
Numéro CAS |
64195-58-0 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2,7-dimethyl-4,5-dihydrofuro[2,3-g]indazole |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9-10(14-7)4-3-8-6-13(2)12-11(8)9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VMWJFASCDWQGLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)CCC3=CN(N=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)





![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)



![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
